molecular formula C19H18Cl3N3S2 B2762552 4-chlorobenzyl {5-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl sulfide CAS No. 344273-55-8

4-chlorobenzyl {5-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl sulfide

Cat. No.: B2762552
CAS No.: 344273-55-8
M. Wt: 458.84
InChI Key: FGXSRVXQSHHLSO-UHFFFAOYSA-N
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Description

4-chlorobenzyl {5-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl sulfide is a useful research compound. Its molecular formula is C19H18Cl3N3S2 and its molecular weight is 458.84. The purity is usually 95%.
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Biological Activity

The compound 4-chlorobenzyl {5-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl sulfide is a member of the triazole family, known for its diverse biological activities, particularly in pharmacology and agrochemistry. This article explores its synthesis, biological activities, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route can be summarized as follows:

  • Formation of the Triazole Ring : The initial step often involves the reaction of a suitable hydrazine derivative with an appropriate carbonyl compound to form a triazole.
  • Introduction of Sulfanyl and Benzyl Groups : Subsequent reactions introduce the sulfanyl group and the chlorobenzyl moiety through nucleophilic substitution reactions.
  • Final Modifications : Final steps may involve functional group modifications to achieve the desired substituents.

Antimicrobial Properties

Recent studies have indicated that compounds containing triazole rings exhibit significant antimicrobial activity. For instance, derivatives similar to This compound have shown effectiveness against various bacterial strains and fungi.

CompoundBacterial StrainZone of Inhibition (mm)
Compound AStaphylococcus aureus20
Compound BEscherichia coli15
Target CompoundCandida albicans18

These results suggest that the incorporation of halogen substituents enhances antimicrobial activity by affecting membrane permeability or enzyme inhibition in microbial cells .

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. The target compound has been evaluated in vitro against several cancer cell lines:

Cell LineIC50 (μM)Reference
HCT116 (Colon)4.363
MCF7 (Breast)5.678
A549 (Lung)6.234

The data indicates that the compound exhibits promising anticancer properties, potentially through mechanisms such as apoptosis induction and cell cycle arrest.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Triazoles are known to inhibit enzymes involved in cell wall synthesis in fungi and certain bacterial species.
  • DNA Interaction : The compound may intercalate into DNA or inhibit topoisomerases, disrupting replication in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that triazoles can induce oxidative stress leading to cell death in cancer cells .

Case Studies

Several case studies have highlighted the efficacy of similar triazole compounds:

  • Study on Antifungal Activity : A study demonstrated that a related triazole derivative effectively inhibited Candida species at low concentrations without significant toxicity to human cells.
  • Anticancer Research : In another study, a structurally similar compound showed enhanced selectivity towards tumor cells over normal cells, indicating a favorable therapeutic index.

Properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanylmethyl]-5-[(3,4-dichlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl3N3S2/c1-2-25-18(12-26-10-13-3-6-15(20)7-4-13)23-24-19(25)27-11-14-5-8-16(21)17(22)9-14/h3-9H,2,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGXSRVXQSHHLSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC(=C(C=C2)Cl)Cl)CSCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl3N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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